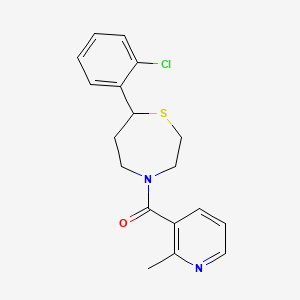
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN2OS and its molecular weight is 346.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a member of the thiazepane family, which are seven-membered heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions are commonly employed to attach the chlorophenyl moiety.
- Attachment of the Pyridine Moiety : This is often accomplished through condensation reactions with suitable electrophiles.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may exert its effects by:
- Inhibiting Specific Enzymes : The compound could inhibit enzymes involved in cell proliferation, which may have implications for cancer treatment.
- Modulating Receptor Activity : It may also interact with specific receptors to influence signaling pathways associated with various diseases .
Anticancer Properties
Several studies have indicated that thiazepane derivatives exhibit anticancer properties. The mechanism often involves:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
Neuropharmacological Effects
Research suggests that compounds like this compound may also exhibit neuropharmacological effects, potentially acting as:
- Antidepressants : By modulating neurotransmitter levels.
- Anxiolytics : Reducing anxiety through interaction with GABAergic systems.
Case Studies
-
Study on Anticancer Activity :
- A study demonstrated that thiazepane derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Neuropharmacological Evaluation :
Data Table: Biological Activities Summary
Eigenschaften
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-13-14(6-4-9-20-13)18(22)21-10-8-17(23-12-11-21)15-5-2-3-7-16(15)19/h2-7,9,17H,8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHPHRQPREHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













